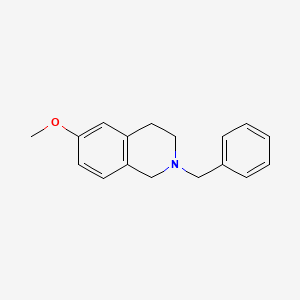
2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1823523-01-8 . It has a molecular weight of 253.34 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO/c1-19-17-8-7-16-13-18 (10-9-15 (16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 . This indicates the molecular structure of the compound.It is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 253.34 .
Applications De Recherche Scientifique
Tubulin Polymerization Inhibition
Research has identified methoxy-substituted indoles, closely related to tetrahydroisoquinolines, as inhibitors of tubulin polymerization, a critical process in cell division. This action suggests potential for anticancer applications, where compounds like these could disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. One study demonstrated that derivatives such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole could degrade the cytoskeleton in a manner similar to colchicine, a known anticancer agent, indicating the therapeutic potential of methoxy-substituted tetrahydroisoquinolines in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Dopamine Antagonism for Neurological Applications
Another significant area of application is in neurological disorders. 8-Aryltetrahydroisoquinolines have been synthesized and evaluated as dopamine antagonists. These compounds, including those with a structure closely related to 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, showed potential as dopamine antagonists by in vitro dopamine receptor studies, highlighting their potential in exploring treatments for conditions like Parkinson's disease and other dopamine-related disorders (Ellefson, Prodan, Brougham, & Miller, 1980).
Anticancer Agents Synthesis
A research focused on the synthesis of substituted tetrahydroisoquinolines as anticancer agents revealed that these compounds exhibit potent cytotoxic activities against breast cancer cell lines. By modifying the phenyl ring of tetrahydroisoquinoline moieties, researchers developed analogs with various electronic, steric, and lipophilic properties, resulting in compounds that showed significant in vitro anti-cancer activity. This emphasizes the role of tetrahydroisoquinolines in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Melatonin Receptor Interaction
Tetrahydroisoquinoline derivatives have been studied for their potential interaction with melatonin receptors, indicating a broad spectrum of biological activities including sleep regulation, mood stabilization, and potentially therapeutic effects in melatonin-related disorders. These studies contribute to understanding how structural analogs of this compound can influence melatonin receptor binding and function, offering insights into new therapeutic strategies (Faust et al., 2000).
Mécanisme D'action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which the compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It has been suggested that thiqs and their derivatives, including the compound, may interact with dopamine structures, leading to an increase in the rate of dopamine metabolism . This interaction could potentially result in pronounced activation of the oxidative monoamine oxidase (MAO)-dependent catabolic pathway .
Biochemical Pathways
The compound is likely to affect the dopamine metabolic pathway, given its potential interaction with dopamine structures . It may inhibit the catechol-O-methyltransferase (COMT)-dependent O-methylation pathway, which is involved in the metabolism of catecholamines .
Pharmacokinetics
It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest certain characteristics about its solubility and bioavailability.
Result of Action
The compound may induce cell death via apoptosis and dose-dependently elevate the level of the pro-apoptotic protein Bax, while decreasing the concentration of the anti-apoptotic protein Bcl-xl . This suggests that the compound may have potential therapeutic applications in conditions where the regulation of apoptosis is beneficial.
Action Environment
The action, efficacy, and stability of the compound may be influenced by various environmental factors. For instance, the pathogenesis of Parkinson’s disease, a condition potentially targeted by the compound, is considered to involve both environmental factors and endogenous toxins
Analyse Biochimique
Biochemical Properties
It is known that THIQ based compounds, including 2-Benzyl-6-methoxy-1,2,3,4-tetrahydroisoquinoline, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that THIQ based compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that THIQ based compounds can have threshold effects and can cause toxic or adverse effects at high doses .
Metabolic Pathways
It is known that THIQ based compounds can interact with various enzymes or cofactors .
Transport and Distribution
It is known that THIQ based compounds can interact with various transporters or binding proteins .
Subcellular Localization
It is known that THIQ based compounds can be directed to specific compartments or organelles .
Propriétés
IUPAC Name |
2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-19-17-8-7-16-13-18(10-9-15(16)11-17)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPLGDDZKKYYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)

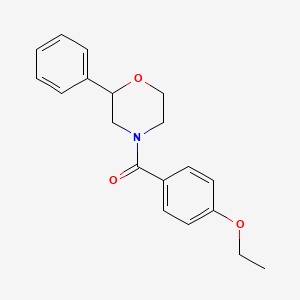
![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)
![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)
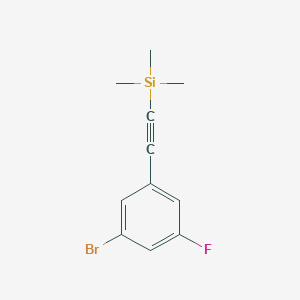
![N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2905167.png)
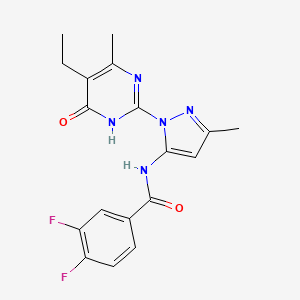
![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)

![ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate](/img/structure/B2905173.png)
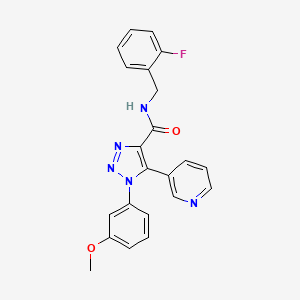
![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2905175.png)
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]pyridine-4-carboxamide](/img/structure/B2905177.png)
